Home > Products > Screening Compounds P14272 > GALP(3-32) (human)
GALP(3-32) (human) -

GALP(3-32) (human)

Catalog Number: EVT-10920953
CAS Number:
Molecular Formula: C141H218N44O41S
Molecular Weight: 3217.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GALP(3-32), also known as Galanin-like peptide (3-32), is a peptide derived from the human genome, specifically recognized for its role as a potent agonist for galanin receptors. This compound has garnered attention due to its significant affinity for both GalR1 and GalR2 receptors, making it a valuable subject of research in neurobiology and pharmacology.

Source

GALP(3-32) is synthesized from the precursor protein galanin-like peptide, which is expressed in various human tissues. The specific sequence of GALP(3-32) allows it to interact effectively with galanin receptors, influencing several physiological processes.

Classification

GALP(3-32) is classified as a neuropeptide and a galanin receptor agonist. Its chemical formula is C141H218N44O41SC_{141}H_{218}N_{44}O_{41}S, and it is identified under the PubChem Compound Identifier (CID) 134813891 .

Synthesis Analysis

Methods

The synthesis of GALP(3-32) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.

Technical Details

  1. Starting Materials: Protected amino acids are used as building blocks.
  2. Coupling Reactions: Each amino acid is activated and coupled to the growing chain using coupling reagents such as HBTU or DIC.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Molecular Structure Analysis

Structure

The molecular structure of GALP(3-32) consists of a sequence of amino acids that form a specific three-dimensional shape essential for its biological function. The structure includes disulfide bonds that stabilize its conformation.

Data

The detailed structural data can be accessed through chemical databases such as PubChem, where information about its molecular weight and structural formula is provided .

Chemical Reactions Analysis

Reactions

GALP(3-32) primarily engages in receptor-mediated signaling pathways upon binding to galanin receptors. The activation of these receptors can lead to various intracellular responses, including modulation of neurotransmitter release.

Technical Details

  1. Receptor Binding: The interaction with GalR1 and GalR2 involves conformational changes in the receptor that initiate downstream signaling cascades.
  2. Signal Transduction: This may involve G-protein coupled receptor mechanisms leading to changes in cellular activity such as inhibition or excitation of neuronal firing.
Mechanism of Action

Process

The mechanism of action of GALP(3-32) involves its binding to galanin receptors located in various brain regions, influencing physiological functions such as appetite regulation, pain perception, and mood modulation.

Data

Research indicates that GALP(3-32) has high affinity for GalR1 (IC50 = 33 nM) and GalR2 (IC50 = 15 nM), suggesting its potential effectiveness in modulating these receptors' activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary depending on formulation but should be within standard ranges for peptides.

Relevant analyses often include spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm purity and structure .

Applications

Scientific Uses

GALP(3-32) has several potential applications in scientific research:

  1. Neuroscience Research: Investigating its role in neuropeptide signaling pathways.
  2. Pharmacological Studies: Exploring therapeutic potentials in treating conditions like obesity, depression, or chronic pain.
  3. Drug Development: As a lead compound for designing new drugs targeting galanin receptors.
Molecular Pharmacology of GALP(3-32)

Receptor Interaction Mechanisms

Galanin Receptor Subtype Selectivity

Galanin-like peptide (3-32) (human) exhibits distinct binding profiles across the three galanin receptor subtypes (Galanin Receptor 1, Galanin Receptor 2, Galanin Receptor 3). Competitive binding studies demonstrate that Galanin-like peptide (3-32) binds with highest affinity to Galanin Receptor 3 (median inhibitory concentration = 10 nM), followed by Galanin Receptor 2 (median inhibitory concentration = 28 nM), and Galanin Receptor 1 (median inhibitory concentration = 77 nM) [1] [7]. This selectivity profile differs significantly from full-length galanin, which shows more balanced affinity across all three subtypes [1] [4].

Functional assays reveal that Galanin-like peptide (3-32) acts as a potent agonist at Galanin Receptor 2 and Galanin Receptor 3, but exhibits weaker agonist activity at Galanin Receptor 1. In extracellular acidification rate assays using transfected neuroblastoma cells, Galanin-like peptide (3-32) demonstrates significantly higher potency at Galanin Receptor 2 (half maximal effective concentration = 360 ± 169 nM) compared to full-length Galanin-like peptide (1-60) (half maximal effective concentration > 1000 nM) [2]. The receptor selectivity profile positions Galanin-like peptide (3-32) as a preferential Galanin Receptor 2/Galanin Receptor 3 agonist with particular efficacy at Galanin Receptor 3 [4] [10].

Table 1: Receptor Binding Affinity Profile of Galanin-like Peptide (3-32)

Receptor SubtypeMedian Inhibitory Concentration (nM)Relative Affinity vs. Full Galanin
Galanin Receptor 1777.7-fold lower
Galanin Receptor 228Comparable
Galanin Receptor 3101.5-fold higher

Source: Adapted from Lang et al. (2005) [1] [7]

Competitive Binding Studies and half maximal inhibitory concentration/half maximal effective concentration Profiling

Quantitative ligand displacement studies using radiolabeled galanin demonstrate that Galanin-like peptide (3-32) competes effectively for binding at all three galanin receptors. In human neuroblastoma cells (SH-SY5Y) stably transfected with individual galanin receptor subtypes, Galanin-like peptide (3-32) displaces [¹²⁵I]galanin with the potency order: Galanin Receptor 3 > Galanin Receptor 2 > Galanin Receptor 1 [7]. This binding profile contrasts with full-length Galanin-like peptide (1-60), which exhibits highest affinity for Galanin Receptor 3 (median inhibitory concentration = 10 nM), followed by Galanin Receptor 2 (median inhibitory concentration = 28 nM), and Galanin Receptor 1 (median inhibitory concentration = 77 nM) [1] [7].

Functional half maximal effective concentration profiling reveals that Galanin-like peptide (3-32) exhibits enhanced potency compared to the full-length peptide. In calcium mobilization assays using Chinese hamster ovary cells expressing Galanin Receptor 2, Galanin-like peptide (3-32) demonstrates a half maximal effective concentration of 11.1 nM [10]. This represents significantly greater potency than full-length Galanin-like peptide (1-60) in the same assay system. Microphysiometry studies confirm this enhanced activity, showing Galanin-like peptide (3-32) activates Galanin Receptor 2 with half maximal effective concentration = 360 ± 169 nM, while full-length Galanin-like peptide (1-60) fails to reach 50% effective concentration even at 1000 nM [2].

Table 2: Functional Activity Profile of Galanin-like Peptide Fragments

Peptidehalf maximal effective concentration at Galanin Receptor 2 (nM)Receptor Activation Profile
Galanin-like peptide (1-60)>1000Weak partial agonist
Galanin-like peptide (1-32)>1000Weak partial agonist
Galanin-like peptide (3-32)360 ± 169Full agonist
Galanin (full)1.5-5.0Full agonist

Source: Berger et al. (2004) [2]

Structural Determinants of Receptor Binding

The molecular basis for Galanin-like peptide (3-32)'s receptor interactions resides in its structural organization, particularly the conserved galanin-like sequence spanning residues 9-21. This region is identical to the N-terminal 1-13 amino acids of galanin, which constitutes the minimal receptor-binding domain essential for galanin receptor activation [1] [7]. The conservation of this core sequence across Galanin-like peptide isoforms explains their ability to bind galanin receptors despite considerable divergence in other regions of the peptide [1].

Proteolytic processing at both termini critically enhances Galanin-like peptide (3-32)'s receptor affinity. Removal of the first two amino acids by dipeptidyl peptidase IV exposes the conserved N-like domain (positions 9-21 equivalent to galanin 1-13), significantly enhancing receptor accessibility [2] [7]. The C-terminal region of Galanin-like peptide (3-32) contains a potential proteolytic cleavage site between basic amino acids at position 33, leading to C-terminal amidation that further stabilizes receptor interactions [7] [10]. This processing yields a biologically active fragment that exhibits higher receptor affinity than the full-length Galanin-like peptide precursor [2].

Structural studies indicate that while the N-terminal domain (positions 3-13) mediates initial receptor docking, the mid-region (positions 14-32) contributes to receptor subtype selectivity. This domain contains structural elements that preferentially stabilize interactions with Galanin Receptor 3, explaining Galanin-like peptide (3-32)'s exceptional affinity for this subtype [4] [10]. The importance of the intact 3-32 sequence is demonstrated by the significantly reduced activity of shorter fragments like Galanin-like peptide (1-21) and Galanin-like peptide (22-60), which show minimal receptor activation capacity [7].

Properties

Product Name

GALP(3-32) (human)

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid

Molecular Formula

C141H218N44O41S

Molecular Weight

3217.6 g/mol

InChI

InChI=1S/C141H218N44O41S/c1-67(2)43-88(121(207)160-63-111(197)184-40-21-27-101(184)135(221)182-114(72(11)12)136(222)177-90(45-69(5)6)125(211)175-95(51-79-57-151-66-162-79)129(215)179-98(47-71(9)10)138(224)185-41-22-28-102(185)134(220)171-86(34-36-104(144)190)122(208)170-87(37-42-227-16)120(206)159-62-110(196)167-97(53-112(198)199)131(217)169-85(33-35-103(143)189)123(209)180-99(139(225)226)54-113(200)201)173-124(210)89(44-68(3)4)174-127(213)92(48-76-29-31-80(188)32-30-76)165-109(195)60-156-117(203)74(14)163-133(219)100(64-186)181-130(216)96(52-105(145)191)176-126(212)91(46-70(7)8)178-137(223)115(75(15)187)183-132(218)93(49-77-55-154-82-24-18-17-23-81(77)82)166-107(193)59-155-106(192)58-157-118(204)83(25-19-38-152-140(146)147)164-108(194)61-158-119(205)84(26-20-39-153-141(148)149)168-128(214)94(172-116(202)73(13)142)50-78-56-150-65-161-78/h17-18,23-24,29-32,55-57,65-75,83-102,114-115,154,186-188H,19-22,25-28,33-54,58-64,142H2,1-16H3,(H2,143,189)(H2,144,190)(H2,145,191)(H,150,161)(H,151,162)(H,155,192)(H,156,203)(H,157,204)(H,158,205)(H,159,206)(H,160,207)(H,163,219)(H,164,194)(H,165,195)(H,166,193)(H,167,196)(H,168,214)(H,169,217)(H,170,208)(H,171,220)(H,172,202)(H,173,210)(H,174,213)(H,175,211)(H,176,212)(H,177,222)(H,178,223)(H,179,215)(H,180,209)(H,181,216)(H,182,221)(H,183,218)(H,198,199)(H,200,201)(H,225,226)(H4,146,147,152)(H4,148,149,153)/t73-,74-,75+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-/m0/s1

InChI Key

XKXOALDYCBSJGJ-VGPQRCSDSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.